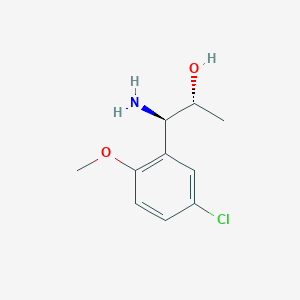
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene is an organic compound with the molecular formula C15H11ClFNO2S. It is characterized by the presence of chloro, fluoro, and isocyano functional groups attached to a benzene ring, along with a tosyl group. This compound is used primarily in research settings and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration and Reduction: The acylated product undergoes nitration followed by reduction to introduce the isocyano group.
Substitution Reactions: The chloro and fluoro groups are introduced through halogenation reactions.
Analyse Des Réactions Chimiques
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug development and medicinal chemistry.
Industry: Limited industrial applications, primarily in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro groups can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene include:
1-Fluoro-4-(isocyano(tosyl)methyl)benzene: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-1-fluoro-4-iodobenzene: Contains an iodine atom instead of the isocyano group, leading to different chemical properties.
4-Fluorobenzyl isocyanate: Similar structure but lacks the chloro and tosyl groups, resulting in different reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C15H11ClFNO2S |
|---|---|
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
2-chloro-1-fluoro-4-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene |
InChI |
InChI=1S/C15H11ClFNO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)11-5-8-14(17)13(16)9-11/h3-9,15H,1H3 |
Clé InChI |
PNGFVGCVQLNGOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)Cl)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)



![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)

![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)
